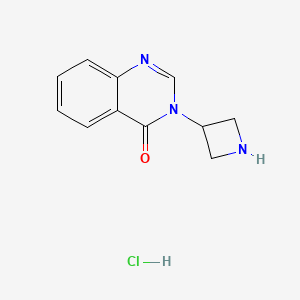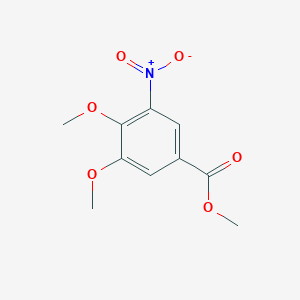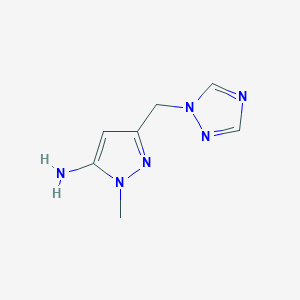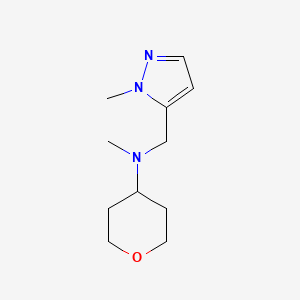
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride, also known as AZD-4547, is a small molecule inhibitor that specifically targets fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including breast, lung, and gastric cancers.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of azetidinone derivatives containing the quinazolin-4(3H)-one moiety. These compounds have shown significant activity against various microbial strains, attributing to their potential as novel antimicrobial agents. For example, the synthesis and antimicrobial evaluation of various azetidinones and thiazolidinones derived from quinazolin-4(3H)-one have highlighted their promising antimicrobial properties (Patel & Patel, 2011; Sahib, 2018).
Anti-inflammatory and Analgesic Activities
Quinazolinone derivatives have also been synthesized to explore their anti-inflammatory and analgesic activities. Some derivatives have exhibited significant anti-inflammatory and analgesic activities, presenting a potential for the development of new therapeutic agents in treating inflammation and pain (Gupta & Mishra, 2016).
Antiparkinsonian Activity
Research into azetidinonyl and thiazolidinonyl quinazolinone derivatives has opened new avenues for the development of antiparkinsonian agents. Some derivatives have shown promising results in screening for antiparkinsonian activity, suggesting their potential application in treating Parkinson's disease (Kumar, Kaur, & Kumar, 2012).
Antihypertensive and Cardiovascular Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their antihypertensive activities. Some of these compounds have demonstrated the ability to lower blood pressure, indicating their potential use as hypotensive agents (Kumar, Tyagi, & Srivastava, 2003; Rahman et al., 2014).
Corrosion Inhibition
The quinazolin-4(3H)-one derivatives have been explored as corrosion inhibitors for various metals in acidic environments. These compounds have shown effective inhibition properties, suggesting their application in protecting metals from corrosion (Zhang et al., 2016).
Antimalarial Activity
In the quest for new antimalarial agents, quinazolin-2,4-dione derivatives have been synthesized and subjected to in silico molecular docking studies. These compounds exhibit potential binding affinities against Plasmodium falciparum enzymes, indicating their prospective use in malaria treatment (Abdelmonsef et al., 2020).
Eigenschaften
IUPAC Name |
3-(azetidin-3-yl)quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c15-11-9-3-1-2-4-10(9)13-7-14(11)8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNAKOHLSUYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2798095.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2798096.png)

![5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2798099.png)

![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)
![2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethylami ne](/img/structure/B2798102.png)





![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2798116.png)
![3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798117.png)